8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a benzyl group, a fluorobenzyl group, and a methyl group attached to an imidazo[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-f]purine core.
Introduction of the Benzyl and Fluorobenzyl Groups: The benzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include benzyl halides and fluorobenzyl halides.
Methylation: The methyl group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like benzyl halides, fluorobenzyl halides, and methyl iodide are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine: Shares structural similarities but differs in the presence of additional functional groups.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar core structure but differ in the substituents attached to the core.
Uniqueness
8-benzyl-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unique due to its specific combination of benzyl, fluorobenzyl, and methyl groups attached to the imidazo[2,1-f]purine core
Properties
Molecular Formula |
C22H20FN5O2 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
6-benzyl-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20FN5O2/c1-25-19-18(20(29)28(22(25)30)14-16-9-5-6-10-17(16)23)27-12-11-26(21(27)24-19)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI Key |
BBTQCXDDALDTPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCN(C4=N2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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